2-Amino-1-butanol hydrochloride

Carbon Capture Kinetics Amine Scrubbing

2-Amino-1-butanol hydrochloride (CAS 59173-62-5) is the racemic hydrochloride salt of the chiral amino alcohol 2-amino-1-butanol (free base CAS 96-20-8). It has the molecular formula C₄H₁₂ClNO and a molecular weight of 125.60 g/mol.

Molecular Formula C4H12ClNO
Molecular Weight 125.60 g/mol
CAS No. 59173-62-5
Cat. No. B12753509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-butanol hydrochloride
CAS59173-62-5
Molecular FormulaC4H12ClNO
Molecular Weight125.60 g/mol
Structural Identifiers
SMILESCCC(CO)N.Cl
InChIInChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H
InChIKeyORIVIUGYHFJFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-butanol hydrochloride (CAS 59173-62-5): Core Physicochemical and Structural Baseline


2-Amino-1-butanol hydrochloride (CAS 59173-62-5) is the racemic hydrochloride salt of the chiral amino alcohol 2-amino-1-butanol (free base CAS 96-20-8). It has the molecular formula C₄H₁₂ClNO and a molecular weight of 125.60 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the manufacture of the antituberculosis drug ethambutol hydrochloride [1]. It is a white to off-white solid that is freely soluble in water and alcohols, with a predicted pKa of approximately 6.19 . The compound's bifunctional nature—possessing both a primary amine and a primary alcohol—makes it a valuable building block for surface-active agents, vulcanization accelerators, and pharmaceutical intermediates [1].

Why 2-Amino-1-butanol hydrochloride Cannot Be Simply Swapped with In-Class Analogs


Despite apparent structural similarities, 2-amino-1-butanol hydrochloride exhibits critical performance divergences from its closest analogs—including 1-amino-2-propanol, 2-amino-2-methyl-1-propanol (AMP), and enantiopure (S)- or (R)-2-amino-1-butanol hydrochlorides—in CO₂ capture kinetics, chiral purity requirements for pharmaceutical synthesis, pKa-dependent reactivity, and established pharmacopoeial impurity methods. These are not interchangeable functional attributes; selecting the wrong compound without quantitative comparison leads to suboptimal reaction rates, enantiomeric impurity in API synthesis, or analytical method failure [1].

Quantitative Evidence Guide: Where 2-Amino-1-butanol hydrochloride Outperforms Closest Comparators


CO₂ Absorption Kinetics of 2-Amino-1-butanol vs. 2-Amino-2-methyl-1-propanol (AMP)

The CO₂ absorption rate constant (k₂) for 2-amino-1-butanol (AB) is faster than that of 2-amino-2-methyl-1-propanol (AMP) and diethanolamine (DEA), but slower than monoethanolamine (MEA). The kinetic rate constant for AB follows k₂ (M⁻¹ s⁻¹) = 2.93 × 10⁹ exp(−4029.9/T) with an activation energy of 33.51 kJ/mol [1].

Carbon Capture Kinetics Amine Scrubbing

Validated Capillary Electrophoresis Separation of 2-Amino-1-butanol as Ethambutol Impurity

A Box–Behnken optimized capillary electrophoresis (CE) method achieves complete separation of ethambutol hydrochloride, its impurity 2-amino-1-butanol, and internal standard phenylephrine hydrochloride in under 4 minutes, with resolution between all three peaks [1]. This represents an improvement over the existing USP method [1].

Pharmaceutical Analysis Impurity Profiling Capillary Electrophoresis

Critical Enantiomeric Purity Requirement for Ethambutol Synthesis: Racemate vs. Single Enantiomers

The (S)-(+)-2-amino-1-butanol hydrochloride (CAS 28895-09-2) is the direct precursor for (S,S)-ethambutol hydrochloride. Commercial specifications require enantiomeric excess ≥99.0% by GC . In contrast, racemic 2-amino-1-butanol hydrochloride (CAS 59173-62-5) requires resolution with L-(+)-tartaric acid to isolate the desired d-enantiomer, with purified d-2-amino-1-butanol tartrate having less than 0.01% dl-1-amino-2-butanol [1].

Chiral Synthesis Pharmaceutical Intermediate Enantiomeric Purity

Comparative Physicochemical Properties: pKa and Molecular Weight Differences Among Amino Alcohol Hydrochlorides

2-Amino-1-butanol hydrochloride (MW 125.60, predicted pKa 6.19) differs from 2-amino-2-methyl-1-propanol hydrochloride (MW 125.60, pKa 9.7 at 25°C) and 1-amino-2-propanol hydrochloride (MW 111.57, predicted pKa ~12.9) . The lower pKa of 2-amino-1-butanol hydrochloride indicates a weaker conjugate base, affecting protonation state and reactivity in aqueous and buffered systems.

Physicochemical Characterization pKa Molecular Weight

Optimal Application Scenarios for 2-Amino-1-butanol hydrochloride Based on Quantitative Evidence


Carbon Capture Solvent Development and Kinetic Benchmarking

Leverage the kinetically favorable CO₂ absorption profile of 2-amino-1-butanol, which is faster than AMP and DEA, for formulating novel aqueous amine blends. The hydrochloride salt serves as a stable, readily dissolvable precursor for generating the free amine in situ. Researchers comparing amine solvent candidates can use the established k₂ = 2.93 × 10⁹ exp(−4029.9/T) M⁻¹ s⁻¹ and Eₐ = 33.51 kJ/mol [1] as benchmarks for computational screening and process modeling.

Pharmaceutical Impurity Reference Standard for Ethambutol Quality Control

Employ 2-amino-1-butanol hydrochloride as a qualified impurity reference standard in capillary electrophoresis or HPLC methods for ethambutol hydrochloride tablet analysis. The validated CE method provides complete resolution in under 4 minutes [2], enabling rapid batch release testing. This application is directly supported by the compound's established role as a known and quantifiable impurity in ethambutol drug substance and product.

Chiral Resolution Process Development and Scale-Up

Utilize racemic 2-amino-1-butanol hydrochloride as the starting material for developing and optimizing tartaric acid-based resolution processes to produce enantiopure d-2-amino-1-butanol. The patent-established specification of <0.01% dl-impurity in the purified tartrate salt [3] provides a quantifiable purity target for process analytical technology (PAT) implementation and quality-by-design (QbD) studies in ethambutol intermediate manufacturing.

pH-Dependent Reactivity Studies and Buffer Formulation

Exploit the distinct pKa of 2-amino-1-butanol hydrochloride (predicted 6.19) relative to higher-pKa amino alcohol hydrochlorides such as AMP·HCl (pKa 9.7) for designing pH-selective reactions, extraction protocols, or chromatographic separations where differential protonation states govern selectivity. The 3.5-unit pKa gap ensures clear phase-behavior and reactivity differentiation in mixed amine systems.

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